(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
“(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride” is a chemical compound with the IUPAC name (5-(pyridin-2-yl)-1H-imidazol-2-yl)methanamine trihydrochloride . It has a molecular weight of 283.59 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N4.3ClH/c10-5-9-12-6-8(13-9)7-3-1-2-4-11-7;;;/h1-4,6H,5,10H2,(H,12,13);3*1H . This code provides a specific description of the compound’s molecular structure. Unfortunately, without a visual aid, it’s challenging to describe the molecular structure in detail.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 283.59 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Scientific Research Applications
Enzyme Inhibition and Medicinal Applications
Compounds with imidazole scaffolds, similar to "(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride," are known for their role in inhibiting specific enzymes, demonstrating significant medicinal potential. For example, imidazole derivatives serve as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, crucial for controlling proinflammatory cytokine release. These compounds exhibit high selectivity and potency due to their ability to bind to ATP's pocket, replacing it and inhibiting kinase activity. This mechanism is critical for developing new therapeutic agents targeting inflammation and related diseases (Scior et al., 2011).
Antitumor Activity
Imidazole derivatives, including those structurally related to "this compound," have been reviewed for their antitumor properties. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole, have shown potential in preclinical testing stages for treating cancer. The structural diversity of imidazole derivatives offers a platform for synthesizing compounds with varying biological properties, highlighting their significance in the search for new antitumor drugs (Iradyan et al., 2009).
Optical Sensors and Material Science
Imidazole and its derivatives are integral to synthesizing optical sensors and materials for electronic devices due to their heteroatom content and ability to form coordination as well as hydrogen bonds. These properties make imidazole-based compounds, including pyrimidine derivatives, suitable for creating optical sensors with a range of biological and medicinal applications. The review by Jindal and Kaur (2021) emphasizes the versatility of these compounds in developing advanced sensing materials (Jindal & Kaur, 2021).
Antibacterial and Antimicrobial Properties
The fused pyridine structures, akin to the core structure of "this compound," exhibit broad pharmacological activities. Sanapalli et al. (2022) review highlights imidazopyridine-based derivatives as potential inhibitors against multi-drug resistant bacterial infections. This research underscores the critical role of such compounds in developing new antibacterial agents, addressing the pressing issue of antibiotic resistance (Sanapalli et al., 2022).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(5-imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDMOSVFCSFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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